molecular formula C11H8N4O4 B5101451 2,6-dinitro-N-phenyl-3-pyridinamine

2,6-dinitro-N-phenyl-3-pyridinamine

Cat. No. B5101451
M. Wt: 260.21 g/mol
InChI Key: GHVOFWZRKUQTOS-UHFFFAOYSA-N
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Description

2,6-dinitro-N-phenyl-3-pyridinamine, commonly known as DNPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DNPP is a yellow crystalline powder, which is primarily used as a reagent in organic synthesis, and it has also been studied for its potential use as a pesticide and herbicide.

Scientific Research Applications

DNPP has been extensively studied for its potential applications in organic synthesis. It is commonly used as a reagent in the preparation of various compounds, including pyridine derivatives, quinolines, and benzimidazoles. DNPP has also been studied for its potential use as a pesticide and herbicide, due to its ability to inhibit the growth of certain plants and insects.

Mechanism of Action

The mechanism of action of DNPP is not well understood, but it is thought to inhibit the activity of certain enzymes involved in the metabolism of plants and insects. DNPP has also been shown to disrupt the electron transport chain in mitochondria, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
DNPP has been shown to have a range of biochemical and physiological effects. In plants, it inhibits the activity of certain enzymes involved in the metabolism of carbohydrates and amino acids, leading to stunted growth and reduced yield. In insects, DNPP has been shown to disrupt the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, leading to reduced survival and reproduction.

Advantages and Limitations for Lab Experiments

One advantage of using DNPP in lab experiments is its ability to selectively inhibit the activity of certain enzymes, making it a useful tool for studying metabolic pathways. However, one limitation of using DNPP is its potential toxicity, which can make it difficult to work with in certain experimental systems.

Future Directions

There are several potential future directions for research on DNPP. One area of interest is the development of DNPP-based pesticides and herbicides, which could provide a more environmentally friendly alternative to current chemical treatments. Another area of interest is the development of DNPP-based drugs, which could target specific metabolic pathways in diseases such as cancer or diabetes. Additionally, further research is needed to better understand the mechanism of action of DNPP and its potential effects on human health and the environment.
Conclusion:
In conclusion, DNPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While its mechanism of action is not well understood, it has been extensively studied for its potential use as a reagent in organic synthesis, a pesticide and herbicide, and a tool for studying metabolic pathways. While there are advantages and limitations to using DNPP in lab experiments, there are several potential future directions for research on this compound.

Synthesis Methods

DNPP can be synthesized by the reaction of 2,6-dinitrochlorobenzene with pyridine-3-amine. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically around 50%, and the resulting DNPP can be purified by recrystallization or column chromatography.

properties

IUPAC Name

2,6-dinitro-N-phenylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O4/c16-14(17)10-7-6-9(11(13-10)15(18)19)12-8-4-2-1-3-5-8/h1-7,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVOFWZRKUQTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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